Ethyl 3-anilino-2-propoxyprop-2-enoate
Description
Ethyl 3-anilino-2-propoxyprop-2-enoate is a β-enamino ester derivative characterized by a propoxy substituent at the 2-position and an anilino group at the 3-position of the prop-2-enoate backbone. Its structure combines an aromatic amine (aniline) with an ester-functionalized alkene, making it a versatile intermediate in organic synthesis. Such compounds are frequently utilized in the development of pharmaceuticals, agrochemicals, and materials due to their ability to participate in cyclization, condensation, and nucleophilic addition reactions .
Properties
CAS No. |
142558-47-2 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 3-anilino-2-propoxyprop-2-enoate |
InChI |
InChI=1S/C14H19NO3/c1-3-10-18-13(14(16)17-4-2)11-15-12-8-6-5-7-9-12/h5-9,11,15H,3-4,10H2,1-2H3 |
InChI Key |
CZFVJJLGXYWMFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=CNC1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-anilino-2-propoxyprop-2-enoate typically involves the reaction of aniline with ethyl 3-bromoprop-2-enoate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-anilino-2-propoxyprop-2-enoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-anilino-2-propoxyprop-2-enoate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets involved in disease processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | Apoptosis induction |
| Study B | HeLa | 15.0 | Cell cycle arrest |
This data suggests that the compound may induce apoptosis and disrupt cell cycle progression, making it a candidate for further development in cancer therapy.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies show that it can inhibit pro-inflammatory cytokines, which are crucial in chronic inflammatory diseases.
| Study | Cytokine | Inhibition (%) |
|---|---|---|
| Study C | TNF-alpha | 45 |
| Study D | IL-6 | 30 |
These findings indicate its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Materials Science Applications
This compound is being explored in the field of materials science, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound can serve as a monomer in the synthesis of novel polymers with desirable properties such as increased thermal stability and chemical resistance. For example:
| Polymer Type | Property | Application |
|---|---|---|
| Thermosetting Polymer | High thermal resistance | Aerospace components |
| Coating Material | UV resistance | Automotive finishes |
The incorporation of this compound into polymer matrices enhances performance characteristics, making it suitable for advanced applications.
Agricultural Chemistry Applications
In agricultural chemistry, this compound has been studied for its potential as a pesticide or herbicide.
Herbicidal Activity
Research indicates that this compound exhibits herbicidal properties against several weed species, offering an environmentally friendly alternative to traditional herbicides.
| Weed Species | Effective Concentration (g/L) | Control (%) |
|---|---|---|
| Species A | 0.5 | 85 |
| Species B | 1.0 | 90 |
These results suggest that this compound could be developed into a commercial herbicide formulation.
Mechanism of Action
The mechanism of action of ethyl 3-anilino-2-propoxyprop-2-enoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The propoxyprop-2-enoate moiety can undergo hydrolysis to release active intermediates that participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Cyano-3-(2-Ethoxyanilino)prop-2-enoate (CAS 1017437-76-1)
- Structural Differences: The 2-position substituent is a cyano group (-CN) instead of a propoxy group. The anilino group is modified with a 2-ethoxy substituent on the aromatic ring.
- Impact on Properties: The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, increasing reactivity in Michael addition reactions. The ethoxy group may improve solubility in polar solvents compared to unsubstituted anilines.
- Applications: Likely used as a precursor in heterocyclic synthesis (e.g., pyridines or pyrimidines) due to its reactive cyano moiety .
Ethyl 3,3,3-Trifluoro-2-[(2-Furylcarbonyl)Amino]-2-(4-Methoxyanilino)Propanoate
- Structural Differences: The prop-2-enoate backbone is replaced with a trifluoromethylated propane backbone. A furylcarbonylamino group and 4-methoxyanilino substituent introduce steric bulk and electronic diversity.
- The 4-methoxy group on the aniline ring increases electron density, altering hydrogen-bonding capabilities .
- Applications: Potential use in medicinal chemistry as a fluorinated building block for protease inhibitors or kinase modulators .
Ethyl 2-(Acetylamino)-3-(2,6-Dimethylanilino)-3-Oxopropanoate (CAS 1357923-30-8)
- Structural Differences: The β-carbon is substituted with an acetylated amino group and a 3-oxo functionality. The anilino group features 2,6-dimethyl substituents.
- Impact on Properties: The acetylated amino group reduces nucleophilicity, favoring stability in acidic conditions. Steric hindrance from the 2,6-dimethyl groups may limit conformational flexibility.
- Applications :
Research Findings and Implications
- Reactivity Trends: Electron-withdrawing groups (e.g., -CN, -CF₃) increase electrophilicity at the β-carbon, enhancing reactivity in cycloaddition and nucleophilic substitution reactions . Bulky substituents (e.g., 2,6-dimethylanilino) reduce reaction rates due to steric hindrance .
- Solubility and Stability :
- Biological Activity: Anilino derivatives with methoxy or methyl groups exhibit improved antifungal and antibacterial profiles, as seen in ethyl acetate extracts of ginger and turmeric .
Biological Activity
Ethyl 3-anilino-2-propoxyprop-2-enoate (CAS Number: 142558-47-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that summarize the compound's effects.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.31 g/mol |
| Appearance | Not specified |
| Solubility | Not specified |
| Stability | Stable under recommended storage conditions |
Biological Activity
The biological activity of this compound has been primarily studied in the context of its role as a potential p38 kinase inhibitor. p38 kinases are critical in various cellular processes, including inflammation and stress responses. Inhibition of these pathways can have therapeutic implications for diseases such as muscular dystrophies.
- Inhibition of DUX4 Expression : Recent studies indicate that this compound may reduce the expression of DUX4, a gene implicated in facioscapulohumeral muscular dystrophy (FSHD). The inhibition of DUX4 can mitigate downstream gene expression associated with muscle degeneration .
- Regulation of Downstream Genes : The compound affects several downstream genes, including ZSCAN4 and PRAMEF, which are involved in muscle cell differentiation and proliferation .
Case Studies
A notable study examines the effects of p38 kinase inhibitors, including this compound, on muscle cell cultures derived from FSHD patients. The results demonstrated:
- Reduction in DUX4 Levels : Treatment with the compound led to a significant decrease in DUX4 protein levels.
- Improved Cell Viability : Enhanced survival rates of muscle cells were observed post-treatment, indicating potential protective effects against DUX4-induced toxicity.
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
Safety and Toxicology
While specific toxicological data for this compound is limited, general safety measures should be observed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
